5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with hydrazine derivatives, followed by cyclization with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antifungal and antibacterial agent.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes and disrupting their function. This inhibition can lead to the death of microbial cells, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
5-Amino-1,2,4-triazole: Another derivative with comparable biological activities.
1,2,4-Triazol-3-one: A structurally related compound with different functional groups.
Uniqueness
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C5H11N5 |
---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
1-propan-2-yl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3,(H4,6,7,8,9) |
InChI Key |
PLEVSDFJKYACBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC(=N1)N)N |
Origin of Product |
United States |
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